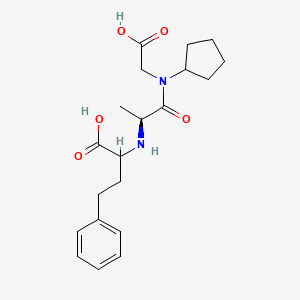
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine involves multiple steps. One common method includes the reductive alkylation of alanylproline by the sodium salt of 2-oxo-4-phenylbutenoic acid, using sodium cyanoborohydride and sodium borohydride as reducing agents . The products are then separated chromatographically.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar reductive alkylation techniques, followed by purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in lowered blood pressure . The molecular targets include ACE, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparación Con Compuestos Similares
Similar Compounds
Enalaprilat: Chemically described as (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline dihydrate.
Uniqueness
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine is unique due to its specific structure, which allows it to interact with ACE more effectively than some other inhibitors. This unique interaction results in a higher potency and longer duration of action compared to similar compounds .
Propiedades
Número CAS |
84126-66-9 |
|---|---|
Fórmula molecular |
C20H28N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[carboxymethyl(cyclopentyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(19(25)22(13-18(23)24)16-9-5-6-10-16)21-17(20(26)27)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-17,21H,5-6,9-13H2,1H3,(H,23,24)(H,26,27)/t14-,17?/m0/s1 |
Clave InChI |
MPRNOVFXJNIGAL-MBIQTGHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


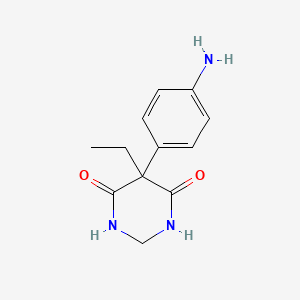

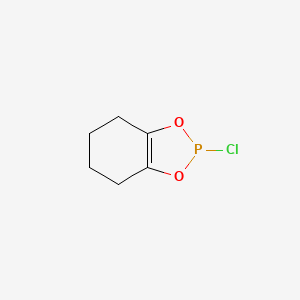

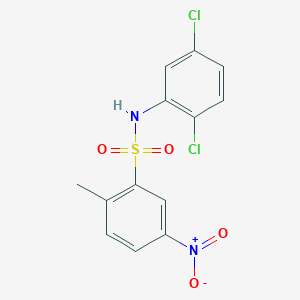

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
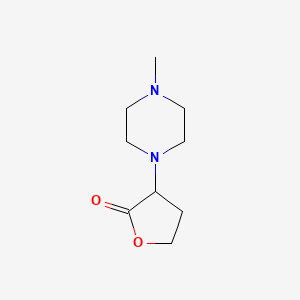
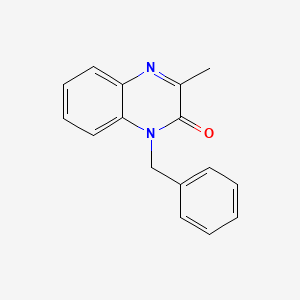
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
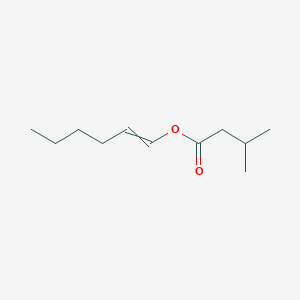
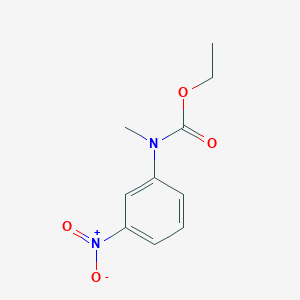
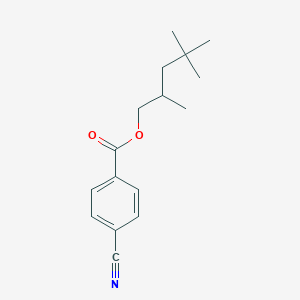
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)
